molecular formula C25H21N3OS B4086054 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE

Cat. No.: B4086054
M. Wt: 411.5 g/mol
InChI Key: RCLQMOSSOITXDN-UHFFFAOYSA-N
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Description

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE is a complex organic compound with the molecular formula C25H21N3OS This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a sulfanyl group at position 2, which is further connected to a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as benzaldehyde derivatives and urea.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiol reagents.

    Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the pyrimidine derivative with phenylpropanamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the amide group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Diphenyl-2-pyrimidinyl)sulfanyl]-N-(1-phenylethyl)butanamide
  • [(4,6-Diphenyl-2-pyrimidinyl)sulfanyl]acetic acid

Uniqueness

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE is unique due to its specific structural features, such as the combination of a pyrimidine ring with phenyl groups and a sulfanyl linkage to a phenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c1-18(24(29)26-21-15-9-4-10-16-21)30-25-27-22(19-11-5-2-6-12-19)17-23(28-25)20-13-7-3-8-14-20/h2-18H,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQMOSSOITXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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